Propargyl-PEG4-(CH2)3-methyl ester
Overview
Description
Propargyl-PEG4-(CH2)3-methyl ester: is a polyethylene glycol (PEG) derivative containing a propargyl group and a methyl ester. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Biochemical Analysis
Biochemical Properties
The propargyl group of Propargyl-PEG4-(CH2)3-methyl ester can interact with azide-bearing compounds or biomolecules . This interaction occurs via copper catalyzed azide-alkyne Click Chemistry, resulting in a stable triazole linkage .
Cellular Effects
Its ability to form stable triazole linkages with azide-bearing biomolecules suggests that it may influence cellular processes that involve these biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a stable triazole linkage with azide-bearing biomolecules . This reaction is catalyzed by copper and results in the covalent attachment of the PEG derivative to the biomolecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG4-(CH2)3-methyl ester is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by esterification to introduce the methyl ester group. The propargyl group is typically introduced via nucleophilic substitution reactions, while the esterification is achieved using standard esterification techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry Reactions: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Hydrolysis: The methyl ester group can be hydrolyzed under strong basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Strong Bases: Used for the hydrolysis of the methyl ester group.
Major Products Formed:
Triazole Linkages: Formed from the reaction of the propargyl group with azides.
Carboxylic Acids: Formed from the hydrolysis of the methyl ester group.
Scientific Research Applications
Chemistry: Propargyl-PEG4-(CH2)3-methyl ester is widely used in the synthesis of various compounds through Click Chemistry, enabling the formation of stable triazole linkages .
Biology: In biological research, it is used to label biomolecules with fluorescent tags or other functional groups, facilitating the study of biological processes .
Medicine: The compound is employed in the development of drug delivery systems, particularly in the design of prodrug linkers and targeted drug delivery .
Industry: In industrial applications, it is used in the synthesis of advanced materials and polymers with specific functional properties .
Mechanism of Action
The primary mechanism of action of Propargyl-PEG4-(CH2)3-methyl ester involves its participation in Click Chemistry reactions. The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
Propargyl-PEG4-CH2-methyl ester: Another PEG-based compound with similar Click Chemistry applications.
Propargyl-PEG4-(CH2)3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness: Propargyl-PEG4-(CH2)3-methyl ester is unique due to its combination of a propargyl group and a methyl ester, which allows for versatile chemical modifications and applications in both aqueous and organic media . The presence of the PEG spacer enhances its solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .
Properties
IUPAC Name |
methyl 4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-3-6-17-8-10-19-12-13-20-11-9-18-7-4-5-14(15)16-2/h1H,4-13H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMKSEWUFKMRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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